molecular formula C8H14N4 B15273701 1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazol-3-amine

1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B15273701
M. Wt: 166.22 g/mol
InChI Key: OBPHAQYWROMZDH-UHFFFAOYSA-N
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Description

1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 4-methylpent-3-en-1-yl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpent-3-en-1-ylamine with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted triazoles with different functional groups.

Scientific Research Applications

1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, triazole compounds are known to inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazole
  • 4-Methylpent-3-en-1-yl-1H-1,2,4-triazole-3-amine

Uniqueness

1-(4-Methylpent-3-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-(4-methylpent-3-enyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H14N4/c1-7(2)4-3-5-12-6-10-8(9)11-12/h4,6H,3,5H2,1-2H3,(H2,9,11)

InChI Key

OBPHAQYWROMZDH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCN1C=NC(=N1)N)C

Origin of Product

United States

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